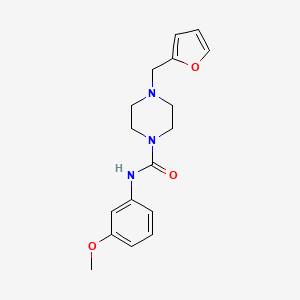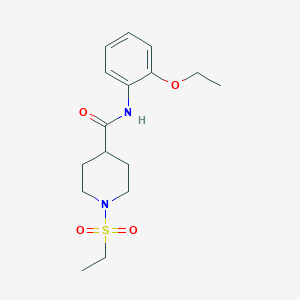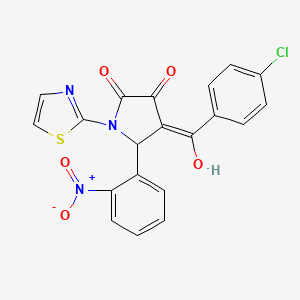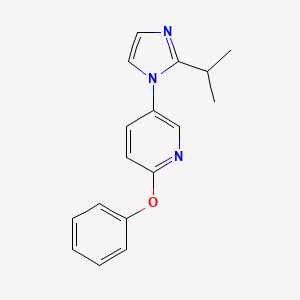
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research.
作用機序
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective agonist for 5-HT1A and 5-HT7 receptors, which are G-protein coupled receptors that activate various intracellular signaling pathways. This compound binding to these receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating neuronal activity and neurotransmitter release. This compound also modulates the activity of ion channels, such as potassium and calcium channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing pain and inflammation. This compound has also been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using this compound is its potential for off-target effects, as it can also bind to other receptors, such as dopamine and adrenergic receptors, which can affect the interpretation of results.
将来の方向性
There are several future directions for the research on 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to study the effects of this compound on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these conditions. Another direction is to develop more selective agonists for 5-HT1A and 5-HT7 receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in humans.
合成法
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2-furylacetonitrile to obtain 3-(2-furyl)-3-(3-methoxyphenyl)propanenitrile. The obtained compound is then treated with hydrazine hydrate to yield this compound in good yields.
科学的研究の応用
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have a high affinity for serotonin receptors, specifically 5-HT1A and 5-HT7 receptors, which play a crucial role in regulating mood, anxiety, and cognition. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
特性
IUPAC Name |
4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZQVFAHKRAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5498433.png)
![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![5-(4-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498452.png)
![1-[4-(2-nitrovinyl)phenyl]piperidine](/img/structure/B5498460.png)
![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)
![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dimethoxybenzohydrazide](/img/structure/B5498486.png)



![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5498510.png)
![3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5498516.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5498523.png)